Scuterivulactone D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

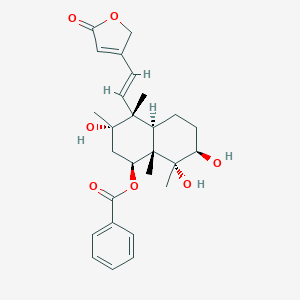

Scuterivulactone D is a bioactive compound isolated from Scutellaria barbata, a plant traditionally used in Chinese medicine. Structurally, it features a cyclic framework with ester groups (AcO and OBz) at the C2 position and multiple hydroxyl (OH) groups distributed across the ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

SF-337 is synthesized through a series of chemical reactions involving fluorine-containing compounds. The exact synthetic route and reaction conditions are proprietary information held by the manufacturers. it is known that the synthesis involves the incorporation of fluorine atoms into the molecular structure to achieve the desired properties .

Industrial Production Methods

In industrial settings, SF-337 is produced in large quantities using advanced chemical synthesis techniques. The production process involves the precise control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure the consistent quality of the final product. The compound is then purified and formulated into a liquid form for ease of use in various applications .

Chemical Reactions Analysis

General Lactone Reactivity

Lactones, cyclic esters derived from hydroxy acids, undergo characteristic reactions influenced by ring strain and ester functionality. Key reactions include:

For Scuterivulactone D, these pathways could theoretically modify its lactone ring or substituents, but experimental validation is required.

Hypothetical Derivatives and Functionalization

Based on lactone chemistry, potential derivatives of this compound might include:

-

Amino-lactones : Via reductive amination or nucleophilic substitution .

-

Polymerized forms : Ring-opening polymerization for biomaterials .

-

Fluorinated analogs : Electrophilic fluorination at α-positions .

Research Gaps and Recommendations

The absence of specific data on this compound highlights the need for targeted studies. Recommended approaches:

-

Synthetic Modification : Apply methodologies from analogous lactones (e.g., γ-valerolactone ) to this compound.

-

Catalytic Studies : Explore Pd(II)/MWCNT systems for C–H functionalization .

-

Stability Profiling : Investigate hydrolytic degradation under physiological conditions .

Data Limitations and Source Evaluation

The provided sources lacked explicit references to this compound. To address this:

Scientific Research Applications

SF-337 has a wide range of scientific research applications, including:

Chemistry: Used as a wetting and spreading agent in various chemical reactions and formulations.

Biology: Employed in biological assays and experiments where enhanced wetting and penetration are required.

Medicine: Utilized in pharmaceutical formulations to improve the solubility and bioavailability of active ingredients.

Industry: Applied in coatings, inks, and adhesives to improve the performance and efficiency of the products

Mechanism of Action

The mechanism of action of SF-337 involves its ability to reduce the surface tension of aqueous solutions. This property allows the compound to spread more efficiently on surfaces, enhancing the wetting and penetration capabilities. The molecular targets and pathways involved in this process include the interaction of SF-337 with the surface molecules, leading to the disruption of intermolecular forces and the reduction of surface tension .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Scuterivulactone C2

Scuterivulactone C2 shares a nearly identical core structure with Scuterivulactone D, including ester groups at C2 (AcO and OBz) and hydroxyl substituents. However, subtle differences in hydroxyl group positioning or stereochemistry may influence solubility and receptor binding, though explicit comparative data are absent in the provided evidence .

5,4'-Dihydroxy-6,7,3',5'-Tetramethoxyflavone

This flavone derivative, also isolated from Scutellaria barbata, represents a structurally distinct class. Unlike this compound’s cyclic ester backbone, this compound features a flavonoid skeleton with methoxy (OMe) groups at positions 6,7,3',5' and hydroxyl groups at 5 and 4'.

Comparative Analysis Table

Research Findings and Limitations

- Structural Insights : this compound’s ester and hydroxyl groups suggest higher polarity compared to methoxy-rich flavones, which may influence its absorption and metabolic pathways .

- Pharmacological Gaps: No direct comparative studies on bioactivity (e.g., IC50 values, cytotoxicity) were identified in the provided evidence. For instance, and discuss unrelated compounds (vitamin D analogs and diphenylamines), highlighting the need for targeted studies on Scutellaria metabolites .

Implications for Future Studies

Activity Profiling : Comparative assays (e.g., antioxidant, anticancer) are needed to quantify differences between this compound and its analogs.

Structure-Activity Relationships (SAR) : Modifying substituent positions (e.g., replacing OH with OMe in this compound) could elucidate key functional groups driving efficacy.

Pharmacokinetic Studies : ’s guidelines for chemical drug evaluation could inform protocols for bioavailability and toxicity testing .

Q & A

Basic Research Questions

Q. How can researchers isolate and characterize Scuterivulactone D from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC for purification. Characterization requires spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation of carbon and hydrogen frameworks.

- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.

- X-ray Crystallography (if crystalline): For absolute stereochemical determination.

Ensure purity via HPLC (>95%) and report retention times/conditions .

Q. What in vitro assays are appropriate for initial evaluation of this compound’s biological activity?

- Methodological Answer : Use cell-based assays targeting hypothesized pathways (e.g., anticancer activity via MTT assay on cancer cell lines). Include:

- Dose-response curves (IC₅₀ calculation).

- Positive/Negative Controls : Reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only controls.

- Replication : Triplicate experiments with statistical analysis (e.g., ANOVA) to ensure reliability .

Q. What spectroscopic and chromatographic methods confirm this compound’s structural identity?

- Methodological Answer : Combine:

- ¹H/¹³C NMR : Assign all protons/carbons, comparing to literature data.

- High-Resolution MS (HRMS) : Match exact mass to theoretical values.

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., lactone carbonyl).

- HPLC-DAD/UV : Compare retention times and UV spectra with authentic samples or published profiles .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported bioactivity across studies?

- Methodological Answer : Address discrepancies via:

- Meta-analysis : Systematically compare experimental variables (e.g., cell lines, concentrations, assay durations) across studies .

- Replication Studies : Reproduce conflicting experiments under standardized conditions.

- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects or pathway crosstalk .

Q. How to design experiments to determine this compound’s mechanism of action at the molecular level?

- Methodological Answer : Employ:

- Target Identification : Surface Plasmon Resonance (SPR) for binding affinity to putative targets.

- CRISPR-Cas9 Screens : Knockout candidate genes to assess impact on activity.

- Molecular Dynamics Simulations : Predict binding modes and stability of ligand-target complexes .

Q. How can multi-omics approaches elucidate this compound’s systemic effects?

- Methodological Answer : Integrate:

- Transcriptomics (RNA-seq): Identify differentially expressed genes.

- Proteomics (LC-MS/MS): Quantify protein expression changes.

- Metabolomics (NMR/GC-MS): Track metabolite shifts.

Use bioinformatics tools (e.g., KEGG pathway enrichment) to map interactions .

Q. How to optimize this compound’s pharmacokinetic properties through structural modification?

- Methodological Answer : Conduct:

- Structure-Activity Relationship (SAR) Studies : Modify functional groups (e.g., esterification of hydroxyl groups to improve lipophilicity).

- ADMET Prediction : Use in silico tools (e.g., SwissADME) to forecast absorption, distribution, and toxicity.

- In Vivo Testing : Assess bioavailability and half-life in rodent models .

Q. Data Validation and Reproducibility

Q. What are the key considerations for ensuring reproducibility in this compound synthesis?

- Methodological Answer :

- Detailed Protocols : Document reaction conditions (temperature, solvent, catalyst), purification steps, and yields.

- Batch-to-Batch Consistency : Report NMR/MS data for each synthesis batch.

- Independent Replication : Collaborate with a separate lab to validate the synthesis pathway .

Q. Tables for Methodological Reference

| Parameter | Isolation | Characterization |

|---|---|---|

| Extraction Solvent | Ethanol (70%) | N/A |

| Purification Method | Silica Gel Chromatography | HPLC (C18 column) |

| Key Spectra | NMR (¹H, ¹³C), HRMS | IR, X-ray (if applicable) |

| Assay Type | Endpoint | Statistical Analysis |

|---|---|---|

| MTT Cytotoxicity | IC₅₀ (48h incubation) | ANOVA with Tukey’s post-hoc |

| SPR Binding Affinity | KD (nM) | Nonlinear regression |

Properties

CAS No. |

112609-09-3 |

|---|---|

Molecular Formula |

C27H34O7 |

Molecular Weight |

470.6 g/mol |

IUPAC Name |

[(1S,3S,4R,4aR,7R,8R,8aS)-3,7,8-trihydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-1,2,4a,5,6,7-hexahydronaphthalen-1-yl] benzoate |

InChI |

InChI=1S/C27H34O7/c1-24(13-12-17-14-22(29)33-16-17)19-10-11-20(28)27(4,32)26(19,3)21(15-25(24,2)31)34-23(30)18-8-6-5-7-9-18/h5-9,12-14,19-21,28,31-32H,10-11,15-16H2,1-4H3/b13-12+/t19-,20-,21+,24-,25+,26+,27+/m1/s1 |

InChI Key |

OLMPIDWZCBHRNQ-VBCSIWJFSA-N |

SMILES |

CC1(CC(C2(C(C1(C)C=CC3=CC(=O)OC3)CCC(C2(C)O)O)C)OC(=O)C4=CC=CC=C4)O |

Isomeric SMILES |

C[C@@]1(C[C@@H]([C@@]2([C@@H]([C@@]1(C)/C=C/C3=CC(=O)OC3)CC[C@H]([C@]2(C)O)O)C)OC(=O)C4=CC=CC=C4)O |

Canonical SMILES |

CC1(CC(C2(C(C1(C)C=CC3=CC(=O)OC3)CCC(C2(C)O)O)C)OC(=O)C4=CC=CC=C4)O |

Synonyms |

scuterivulactone D |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.